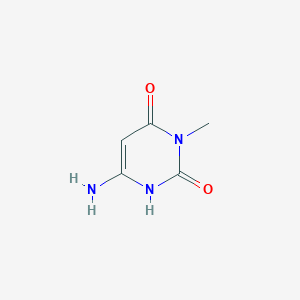

6-Amino-3-méthyluracile

Vue d'ensemble

Description

6-Amino-3-methyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position of the uracil ring. Uracil derivatives, including 6-Amino-3-methyluracil, are known for their significant roles in various biological and chemical processes, making them valuable in scientific research and industrial applications.

Applications De Recherche Scientifique

6-Amino-3-methyluracil has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

6-Amino-3-methyluracil is a derivative of uracil, a component of RNA, and is structurally similar to endogenous pyrimidine bases (nucleotides, nucleosides) which play an important role in mechanisms of metabolism and heredity

Mode of Action

It’s known that uracil derivatives can exhibit a broad spectrum of pharmacological activity, determined by their structural affinity for endogenous pyrimidine bases

Biochemical Pathways

It’s known that uracil and its derivatives can influence various biochemical pathways due to their structural similarity to endogenous pyrimidine bases . These affected pathways could have downstream effects on cellular processes and overall organism health.

Pharmacokinetics

It’s known that the compound is a major metabolite of caffeine in the human body , suggesting that it may share some pharmacokinetic properties with caffeine.

Result of Action

Uracil derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, and antiviral activities

Analyse Biochimique

Biochemical Properties

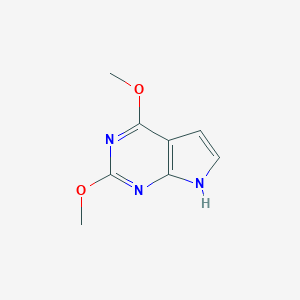

6-Amino-3-methyluracil is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a role in the synthesis of heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . The nature of these interactions is largely determined by the compound’s structure and the specific enzymes it interacts with.

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Amino-3-methyluracil involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating them . Changes in gene expression may also occur as a result of these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-3-methyluracil can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited

Dosage Effects in Animal Models

The effects of 6-Amino-3-methyluracil can vary with different dosages in animal models Threshold effects may be observed, and high doses could potentially lead to toxic or adverse effects

Metabolic Pathways

6-Amino-3-methyluracil is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 6-Amino-3-methyluracil is not well defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyluracil typically involves the modification of uracil through various chemical reactionsThis can be achieved through multicomponent reactions involving 6-aminouracil as a starting material .

Industrial Production Methods

Industrial production methods for 6-Amino-3-methyluracil often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-3-methyluracil undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 6-Amino-3-methyluracil include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of 6-Amino-3-methyluracil depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted uracil derivatives .

Comparaison Avec Des Composés Similaires

6-Amino-3-methyluracil can be compared with other similar compounds, such as:

6-Aminouracil: This compound has an amino group at the 6th position but lacks the methyl group at the 3rd position.

6-Methyluracil: This compound has a methyl group at the 6th position but lacks the amino group at the 3rd position.

1,3-Dimethyluracil: This compound has methyl groups at both the 1st and 3rd positions but lacks the amino group at the 6th position.

The uniqueness of 6-Amino-3-methyluracil lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Propriétés

IUPAC Name |

6-amino-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVPFNFAUWIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355712 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21236-97-5 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

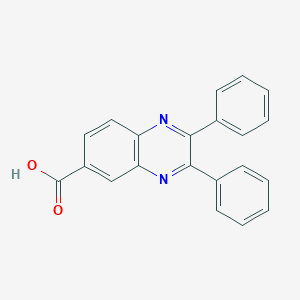

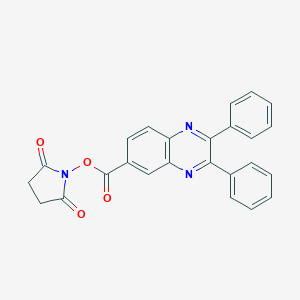

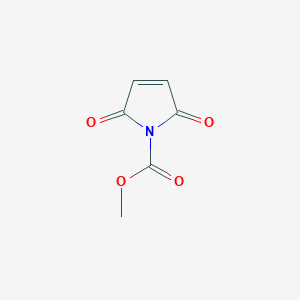

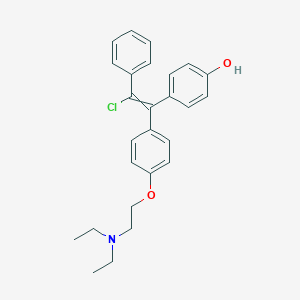

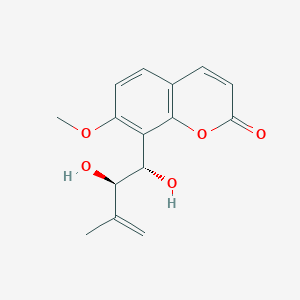

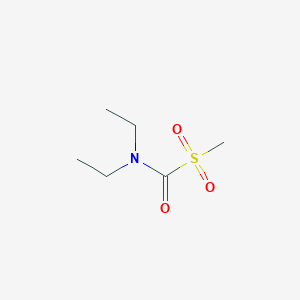

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-amino-3-methyluracil?

A1: 6-amino-3-methyluracil has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. [, ]

Q2: Is there spectroscopic data available for 6-amino-3-methyluracil?

A2: Yes, researchers have used ultraviolet (UV) and infrared (IR) spectroscopy to characterize 6-amino-3-methyluracil. [, ] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to confirm its structure. []

Q3: How is 6-amino-3-methyluracil formed in the body?

A3: 6-amino-3-methyluracil, often referred to as AAMU in research, is a major metabolite of caffeine in humans. It is formed through a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ]

Q4: Can the levels of 6-amino-3-methyluracil in urine be used to assess caffeine intake?

A4: Yes, studies have demonstrated a strong correlation between urinary concentrations of 6-amino-3-methyluracil and reported caffeine intake. This suggests its potential as a biomarker for estimating caffeine consumption. [, ]

Q5: What is the relationship between 6-amino-3-methyluracil and CYP1A2 activity?

A5: 6-amino-3-methyluracil is part of a metabolic ratio used to estimate CYP1A2 activity. This ratio, calculated from urine concentrations of specific caffeine metabolites including 6-amino-3-methyluracil, can provide insights into an individual's CYP1A2 metabolic capacity. []

Q6: Are there any diseases associated with altered 6-amino-3-methyluracil levels?

A6: A metabolomics study found significantly decreased levels of 6-amino-3-methyluracil, along with other caffeine metabolites, in the urine of patients with alcohol-associated liver disease. This decrease correlated with disease severity, suggesting its potential as a biomarker for monitoring liver function. []

Q7: How is 6-amino-3-methyluracil typically measured in biological samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (MS/MS), is commonly used to quantify 6-amino-3-methyluracil in urine. [, ]

Q8: Are there alternative analytical techniques for 6-amino-3-methyluracil analysis?

A8: Yes, researchers have explored capillary electrophoresis (CE) coupled with multiwavelength detection as a viable alternative for separating and quantifying 6-amino-3-methyluracil and other caffeine metabolites in urine samples. [, ]

Q9: Has 6-amino-3-methyluracil been chemically synthesized?

A9: Yes, 6-amino-3-methyluracil has been successfully synthesized in the laboratory from readily available starting materials like 6-aminouracil. [, , ] This enables researchers to have a readily available source of the compound for further studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)